molecular formula C19H15BrN4OS B5305027 6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5305027
M. Wt: 427.3 g/mol
InChI Key: ZEVNDSJYXKRMDC-UHFFFAOYSA-N
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Description

6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a bromophenyl group, a prop-2-enylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazino Core: The triazino core is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of reagents such as hydrazine and aldehydes.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated precursor is reacted with the triazino core.

    Addition of the Prop-2-enylsulfanyl Group: The prop-2-enylsulfanyl group is added via a thiol-ene reaction, where a thiol group reacts with an alkene under the influence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

6-(2-Bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

    6-(2-Bromophenyl)-3-(methylsulfanyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a methylsulfanyl group instead of a prop-2-enylsulfanyl group, which may affect its reactivity and biological activity.

    6-(2-Bromophenyl)-3-(butylsulfanyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine: The butylsulfanyl group provides different steric and electronic properties compared to the prop-2-enylsulfanyl group.

    6-(2-Bromophenyl)-3-(ethylsulfanyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine: The ethylsulfanyl group offers a balance between the methyl and butyl analogs in terms of size and reactivity.

Properties

IUPAC Name

6-(2-bromophenyl)-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4OS/c1-2-11-26-19-22-18-16(23-24-19)13-8-4-6-10-15(13)21-17(25-18)12-7-3-5-9-14(12)20/h2-10,17,21H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVNDSJYXKRMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=CC=C4Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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